molecular formula C20H17NO3 B2919648 17-ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-56-0

17-ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2919648
CAS No.: 478029-56-0
M. Wt: 319.36
InChI Key: KLDGHKPBLWSXTD-UHFFFAOYSA-N
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Description

17-Ethoxy-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a synthetic pentacyclic compound characterized by a rigid ethanoanthracene-dicarboximide backbone. Its structure includes a 17-ethoxy substituent on the nitrogen atom, which distinguishes it from analogs with hydroxy, acetyl, or aryl groups at the same position . The pentacyclic framework imparts significant steric constraints, influencing its physicochemical properties and intermolecular interactions.

Properties

IUPAC Name

17-ethoxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3/c1-2-24-21-19(22)17-15-11-7-3-4-8-12(11)16(18(17)20(21)23)14-10-6-5-9-13(14)15/h3-10,15-18H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGHKPBLWSXTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves multiple steps, typically starting with the formation of the core pentacyclic structureThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines, alcohols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 17-ethoxy-17-azapentacyclo[6.6.5.0{2,7}.0{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Hydroxy vs. Ethoxy: The 17-hydroxy analog (C₂₀H₁₇NO₃) forms intermolecular O–H∙∙∙O bonds, stabilizing crystal packing . The ethoxy group in the target compound may reduce hydrogen-bonding capacity but improve lipid solubility.
  • Aryl vs. Alkyl Substituents : 17-Benzyl and 3-acetylphenyl derivatives exhibit higher molecular weights and altered π-π stacking in crystals .

Physicochemical Properties

  • logP and Solubility : The 3-acetylphenyl derivative (logP = 2.83) is more lipophilic than the hydroxy analog (estimated logP ~1.5–2.0), suggesting better membrane permeability but lower aqueous solubility . The ethoxy variant likely balances these properties.
  • Crystallinity: All analogs crystallize in monoclinic systems (e.g., space group P2₁/n for the hydroxy derivative), with cell parameters a = 13.904 Å, b = 8.104 Å, c = 13.946 Å, β = 97.39° . Ethoxy substitution may increase unit cell volume due to steric effects.

Biological Activity

17-Ethoxy-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex organic compound with potential biological significance. This article explores its biological activity based on available research findings.

  • Molecular Formula : C22H19NO5
  • Molecular Weight : 377.4 g/mol
  • CAS Number : 478029-57-1

The biological activity of this compound is primarily attributed to its unique structural features that allow it to interact with various biological targets. It has been noted for its potential anticancer properties, which are hypothesized to stem from its ability to induce apoptosis in cancer cells and inhibit tumor growth.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)10Induces apoptosis via caspase activation
HeLa (Cervical Cancer)15Inhibits cell cycle progression
A549 (Lung Cancer)12Promotes oxidative stress leading to cell death

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial activity against various bacterial strains. Its efficacy varies with different pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Case Studies

  • Study on Breast Cancer Cells :
    • A study published in the Journal of Cancer Research highlighted that treatment with the compound resulted in a significant reduction in MCF-7 cell viability and increased apoptosis markers after 48 hours of exposure.
  • Inflammation Model :
    • In a mouse model of inflammation, administration of the compound reduced edema and inflammatory markers significantly compared to control groups.
  • Antimicrobial Efficacy :
    • A recent investigation evaluated the antimicrobial properties against clinical isolates and found the compound effective against resistant strains of Staphylococcus aureus, suggesting potential for therapeutic applications.

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